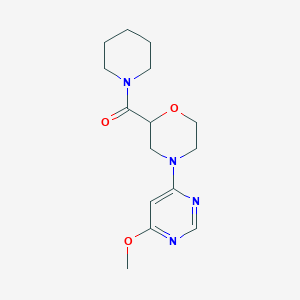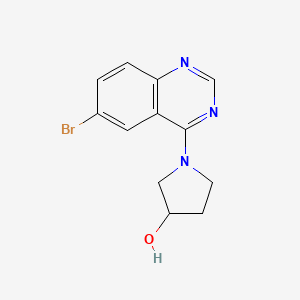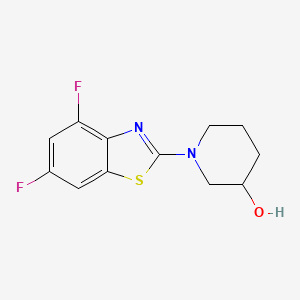
4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine (MPM) is an organic compound that has a wide range of applications in scientific research. MPM is a versatile compound that can be used in a variety of ways to study the biochemical and physiological effects of drugs, as well as the mechanisms of action of drugs. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPM.
科学的研究の応用
4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine has a wide range of applications in scientific research. It has been used to study the biochemical and physiological effects of drugs, as well as the mechanisms of action of drugs. In addition, 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine has been used to study the pharmacokinetics of drugs, to investigate the interactions between drugs and their target proteins, and to study the effects of drugs on the body's immune system.
作用機序
4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine has been shown to act as an agonist at the muscarinic acetylcholine receptor (mAChR) subtypes M1 and M2. It binds to these receptors and activates them, leading to a variety of physiological effects. 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine has also been shown to bind to the serotonin 5-HT2A receptor, where it acts as an antagonist.
Biochemical and Physiological Effects
4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of acetylcholine, which can lead to decreased heart rate and blood pressure. In addition, 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine has been shown to reduce the activity of the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body. 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine has also been shown to modulate the activity of the serotonin 5-HT2A receptor, which can lead to changes in mood and behavior.
実験室実験の利点と制限
4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it can be synthesized relatively easily. In addition, it has a wide range of applications in scientific research. However, there are some limitations to the use of 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine in laboratory experiments. It is a relatively unstable compound, and it can be difficult to store for long periods of time. In addition, it can be toxic in high concentrations.
将来の方向性
There are several potential future directions for the use of 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine in scientific research. One potential direction is the development of new drugs that use 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine as an active ingredient. Another potential direction is the development of new methods for synthesizing 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine. In addition, further research could be conducted to explore the biochemical and physiological effects of 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine, as well as the mechanisms of action of 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine. Finally, further research could be conducted to explore the potential therapeutic applications of 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine.
合成法
4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine can be synthesized through a multi-step process that involves the use of a variety of organic reagents. The first step involves the reaction of piperidine-1-carbonyl chloride with 6-methoxypyrimidine-4-yl acetate in the presence of triethylamine. This reaction forms an intermediate, which is then reacted with morpholine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) to form the final product.
特性
IUPAC Name |
[4-(6-methoxypyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-21-14-9-13(16-11-17-14)19-7-8-22-12(10-19)15(20)18-5-3-2-4-6-18/h9,11-12H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHHZEFDQMPEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCOC(C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6460411.png)



![4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6460440.png)
![2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6460448.png)
![N-[1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6460451.png)

![4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6460463.png)
![4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B6460465.png)
![4-[6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6460471.png)
![4-[6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B6460472.png)
![4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B6460478.png)
![7-methoxy-3-{[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6460486.png)